molecular formula C9H12N3NaO2 B2636802 Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate CAS No. 2228827-24-3

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate

Cat. No.: B2636802
CAS No.: 2228827-24-3
M. Wt: 217.204
InChI Key: VLNNURNZUCZDBT-UHFFFAOYSA-M
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Description

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H12N3NaO2 and a molecular weight of 217.2 g/mol This compound is known for its unique structure, which includes a triazole ring and a cyclohexane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, leading to various pharmacological effects. The compound can inhibit enzymes and modulate signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with a triazole ring and a benzoic acid group.

    1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with anticancer properties

Uniqueness

Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is unique due to its combination of a triazole ring and a cyclohexane carboxylate group. This structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNURNZUCZDBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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